molecular formula C12H7F4N B1439616 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214324-51-2

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1439616
CAS No.: 1214324-51-2
M. Wt: 241.18 g/mol
InChI Key: VVBZEJUGZUDZNG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a fluorophenyl group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule using reagents such as trifluoromethyl phenyl sulfone . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine may involve large-scale trifluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The fluorophenyl group can participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)pyridine:

    2-(2-Chlorophenyl)-6-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its chemical behavior and interactions.

Uniqueness

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZEJUGZUDZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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